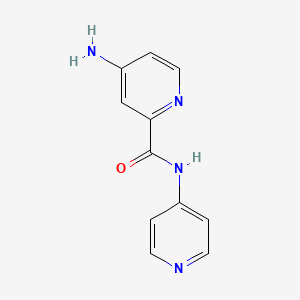![molecular formula C15H21NO3S B7554859 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid, also known as TPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid involves its binding to the NMDA receptor, leading to the modulation of its activity. Specifically, this compound binds to the glycine site of the receptor, enhancing its activity and promoting the release of neurotransmitters. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In immune cells, this compound modulates the activity of various signaling pathways, including the NF-κB pathway, leading to the regulation of cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the research application. In neuroscience, this compound has been shown to enhance learning and memory processes, as well as promote neuroprotection. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth. In immunology, this compound has been shown to modulate the activity of immune cells, leading to the regulation of cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of various signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid, including its potential applications in the treatment of neurological disorders, cancer, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds for various research applications.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications, including neuroscience, oncology, and immunology. Its ability to modulate the activity of various signaling pathways makes it an attractive target for drug development and further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid involves a multi-step process that includes the reaction of 3-thiophen-2-ylpropanoic acid with piperidine, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained by the hydrolysis of the acetyl group. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages.
Propriétés
IUPAC Name |
3-[1-(3-thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-14(5-4-13-2-1-11-20-13)16-9-7-12(8-10-16)3-6-15(18)19/h1-2,11-12H,3-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHPUOMDPIQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)

![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)